1-Cyclohexyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea 1-Cyclohexyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea
Brand Name: Vulcanchem
CAS No.: 1351622-19-9
VCID: VC6225861
InChI: InChI=1S/C14H22N2O2S/c1-14(18,12-8-5-9-19-12)10-15-13(17)16-11-6-3-2-4-7-11/h5,8-9,11,18H,2-4,6-7,10H2,1H3,(H2,15,16,17)
SMILES: CC(CNC(=O)NC1CCCCC1)(C2=CC=CS2)O
Molecular Formula: C14H22N2O2S
Molecular Weight: 282.4

1-Cyclohexyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea

CAS No.: 1351622-19-9

Cat. No.: VC6225861

Molecular Formula: C14H22N2O2S

Molecular Weight: 282.4

* For research use only. Not for human or veterinary use.

1-Cyclohexyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea - 1351622-19-9

Specification

CAS No. 1351622-19-9
Molecular Formula C14H22N2O2S
Molecular Weight 282.4
IUPAC Name 1-cyclohexyl-3-(2-hydroxy-2-thiophen-2-ylpropyl)urea
Standard InChI InChI=1S/C14H22N2O2S/c1-14(18,12-8-5-9-19-12)10-15-13(17)16-11-6-3-2-4-7-11/h5,8-9,11,18H,2-4,6-7,10H2,1H3,(H2,15,16,17)
Standard InChI Key DZXZBARFMILXPK-UHFFFAOYSA-N
SMILES CC(CNC(=O)NC1CCCCC1)(C2=CC=CS2)O

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

The molecular architecture of 1-cyclohexyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea integrates three distinct subunits:

  • Cyclohexyl Group: A six-membered saturated carbon ring contributing hydrophobic character and conformational rigidity.

  • Hydroxy-Thiophene Propyl Moiety: A propyl chain bearing a hydroxyl group and a thiophene ring, a five-membered aromatic heterocycle containing sulfur.

  • Urea Linkage: A carbonyl group bonded to two amine groups, enabling hydrogen bonding and molecular recognition.

The interplay of these components confers unique solubility and reactivity profiles, as evidenced by its InChI key DZXZBARFMILXPK-UHFFFAOYSA-N and SMILES string CC(CNC(=O)NC1CCCCC1)(C2=CC=CS2)O.

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC14H22N2O2S\text{C}_{14}\text{H}_{22}\text{N}_2\text{O}_2\text{S}
Molecular Weight282.4 g/mol
IUPAC Name1-cyclohexyl-3-(2-hydroxy-2-thiophen-2-ylpropyl)urea
SolubilitySoluble in polar organic solvents
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

These properties suggest moderate polarity, facilitating interactions with biological membranes and solubility in aqueous-organic mixtures.

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of 1-cyclohexyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea involves multi-step organic reactions:

  • Thiophene Ring Formation: The Gewald reaction is employed to construct the thiophene moiety, utilizing sulfur, an α-methylene carbonyl compound, and a nitrile derivative under basic conditions.

  • Hydroxypropyl Side Chain Introduction: A nucleophilic addition reaction attaches the hydroxyl-bearing propyl group to the thiophene ring, often using Grignard reagents or organozinc intermediates.

  • Urea Linkage Assembly: The final step involves coupling the cyclohexylamine with the hydroxy-thiophene propyl isocyanate via a condensation reaction, forming the urea bond.

Optimization Challenges

Critical challenges include controlling stereochemistry at the hydroxyl-bearing carbon and minimizing byproducts during urea formation. Purification typically involves column chromatography or recrystallization to achieve >95% purity.

Biological and Chemical Applications

Medicinal Chemistry

The compound’s urea group and thiophene ring make it a candidate for drug discovery:

  • Enzyme Inhibition: Preliminary studies suggest activity against cyclooxygenase-2 (COX-2) and microbial proteases, potentially offering anti-inflammatory or antimicrobial effects.

  • Receptor Modulation: Structural analogs have shown affinity for G-protein-coupled receptors (GPCRs), implicating roles in neurological or metabolic disorders.

Materials Science

  • Coordination Polymers: The thiophene sulfur and urea carbonyl may act as ligands for metal ions, enabling the design of conductive or catalytic materials.

  • Supramolecular Assemblies: Hydrogen bonding from the urea group facilitates self-assembly into gels or crystalline frameworks.

Comparative Analysis with Related Urea Derivatives

While 1-cyclohexyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea shares functional groups with compounds like 1-cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea , its thiophene moiety introduces distinct electronic properties. The sulfur atom’s polarizability enhances π-π stacking interactions, potentially improving binding affinity in biological targets compared to phenyl-containing analogs .

Future Directions and Research Gaps

Despite promising attributes, critical gaps remain:

  • In Vivo Toxicity Data: No preclinical studies on pharmacokinetics or toxicity are reported.

  • Structure-Activity Relationships (SAR): Systematic modifications to the hydroxypropyl or cyclohexyl groups could optimize potency.

  • Scalable Synthesis: Current methods are laboratory-scale; industrial production requires cost-effective protocols.

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